Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate

Übersicht

Beschreibung

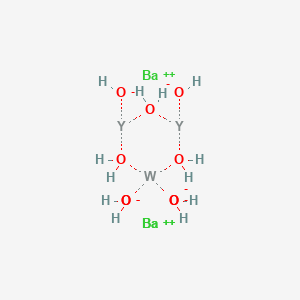

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is a complex inorganic compound that consists of barium ions, tungsten ions, yttrium ions, and hexahydroxide groups, along with three molecules of water of hydration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);tungsten;yttrium;hexahydroxide;trihydrate typically involves the reaction of barium salts, tungsten salts, and yttrium salts in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired hexahydroxide complex. The general reaction can be represented as follows:

[ \text{Ba}^{2+} + \text{WO}_4^{2-} + \text{Y}^{3+} + 6\text{OH}^- + 3\text{H}_2\text{O} \rightarrow \text{BaWO}_4\cdot\text{Y(OH)}_6\cdot3\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale precipitation reactions where the reactants are mixed in large reactors. The reaction mixture is then filtered, and the solid product is washed and dried to obtain the pure compound. The process parameters such as temperature, concentration, and pH are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate can undergo various types of chemical reactions, including:

Oxidation-Reduction Reactions: The tungsten ion can undergo redox reactions, changing its oxidation state.

Substitution Reactions: The hydroxide groups can be substituted by other ligands under appropriate conditions.

Hydrolysis Reactions: The compound can hydrolyze in the presence of water, leading to the release of hydroxide ions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for redox reactions.

Substituting Ligands: Such as chloride ions or ammonia for substitution reactions.

Acidic or Basic Conditions: To facilitate hydrolysis or other pH-dependent reactions.

Major Products Formed

Oxidation Products: Depending on the oxidizing agent used, various tungsten oxides or oxyanions can be formed.

Substitution Products: Compounds with different ligands replacing the hydroxide groups.

Hydrolysis Products: Release of hydroxide ions and possible formation of simpler hydroxide complexes.

Wissenschaftliche Forschungsanwendungen

Materials Science

- Superconductors : Compounds containing yttrium and barium have been studied for their superconducting properties. While BaY2W(OH)6·3H2O itself may not be a superconductor, its structural analogs contribute to the development of high-temperature superconductors like YBCO (Yttrium Barium Copper Oxide) .

- Ceramics : The compound can be utilized in the production of advanced ceramics that require specific mechanical and thermal properties. Its hydroxide form can enhance the sintering process during ceramic fabrication.

Electronics

- Dielectric Materials : Due to its unique ionic structure, BaY2W(OH)6·3H2O may serve as a dielectric material in capacitors and other electronic components. The presence of yttrium enhances its dielectric constant, making it suitable for high-frequency applications.

- Photonic Devices : The compound's optical properties could be harnessed in photonic devices, particularly in the development of lasers and optical filters due to its ability to manipulate light at the molecular level.

Environmental Applications

- Heavy Metal Ion Removal : Barium compounds are known for their ability to precipitate heavy metals from wastewater. BaY2W(OH)6·3H2O can potentially be used in wastewater treatment processes to remove toxic metals through ion exchange mechanisms.

- Catalysts : The compound may also act as a catalyst in various chemical reactions, particularly those involving organic compounds or in the degradation of pollutants.

Case Study 1: Superconductivity Research

Recent studies have explored the role of barium and yttrium compounds in enhancing superconductivity. For instance, research into YBCO has shown that doping with various elements can significantly improve critical temperatures and current-carrying capacities. While BaY2W(OH)6·3H2O is not directly used as a superconductor, understanding its properties aids in developing better superconducting materials .

Case Study 2: Wastewater Treatment

A study conducted on the efficacy of barium-based compounds in removing lead ions from contaminated water demonstrated that barium hydroxide could precipitate lead effectively. Similar methodologies could be applied using BaY2W(OH)6·3H2O to enhance removal rates for various heavy metals due to its hydroxide content .

Wirkmechanismus

The mechanism by which barium(2+);tungsten;yttrium;hexahydroxide;trihydrate exerts its effects depends on the specific application. In chemical reactions, the compound acts as a source of barium, tungsten, and yttrium ions, which can participate in various reactions. The hexahydroxide groups can also play a role in stabilizing the complex and facilitating reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Barium Tungstate: Similar in containing barium and tungsten but lacks yttrium and hexahydroxide groups.

Yttrium Hydroxide: Contains yttrium and hydroxide but lacks barium and tungsten.

Tungsten Hexahydroxide: Contains tungsten and hydroxide but lacks barium and yttrium.

Uniqueness

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is unique due to the combination of barium, tungsten, and yttrium in a single complex, along with the presence of hexahydroxide groups and water of hydration

Biologische Aktivität

Barium(2+); tungsten; yttrium; hexahydroxide; trihydrate is a complex inorganic compound that has garnered attention in various fields, including materials science and biomedicine. Its unique structural properties and potential biological activities make it a subject of interest for researchers. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Composition and Properties

The compound can be represented by the formula . It consists of barium ions, tungsten, yttrium, hydroxide ions, and water molecules, contributing to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | Approx. 917.63 g/mol |

| Appearance | Solid |

| Solubility | Limited in water |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with cellular components. Studies have indicated that barium ions can influence cellular signaling pathways, while yttrium and tungsten contribute to the compound's overall bioactivity through their roles in various biochemical processes.

- Cellular Interaction : Barium ions are known to affect ion channels in cell membranes, potentially altering calcium homeostasis and influencing cell proliferation and apoptosis.

- Antimicrobial Properties : Tungsten compounds have shown antimicrobial activity against various pathogens, suggesting that the presence of tungsten in this compound may enhance its antibacterial properties.

- Biocompatibility : Yttrium is often used in biomedical applications due to its biocompatibility. Research indicates that yttrium-containing compounds can promote bone growth and regeneration.

Case Studies

- Study on Antimicrobial Effects : A study investigated the antimicrobial properties of yttrium-tungsten compounds against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when exposed to the compound, suggesting potential applications in medical devices .

- Bone Regeneration Research : Research on yttrium-doped materials highlighted their effectiveness in promoting osteogenic differentiation in stem cells, indicating that compounds containing yttrium may enhance bone healing processes .

- Cell Viability Assays : In vitro studies assessing the cytotoxicity of barium-tungsten-yttrium compounds on human fibroblast cells demonstrated low cytotoxicity levels, supporting their potential use in biomedical applications without adverse effects on cell viability .

Eigenschaften

IUPAC Name |

barium(2+);tungsten;yttrium;hexahydroxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.9H2O.W.2Y/h;;;9*1H2;;;/q3*+2;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVMVIDZXFVJTO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y].[Y].[Ba+2].[Ba+2].[Ba+2].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3H12O9WY2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37265-86-4 | |

| Record name | Barium tungsten yttrium oxide (Ba3WY2O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037265864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium tungsten yttrium oxide (Ba3WY2O9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium yttrium tungsten oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.